molecular formula C10H15ClO3 B13236104 Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13236104
M. Wt: 218.68 g/mol
InChI Key: SHCVFWWNQWFTSR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 1695977-33-3) is a spirocyclic compound featuring a 1-oxaspiro[2.4]heptane core with a chloro substituent at position 2, a methyl ester group, and two methyl groups at position 5. Its molecular formula is C₈H₁₁ClO₃, with a molecular weight of 190.62 g/mol . The spirocyclic architecture introduces unique steric and electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, or synthetic intermediates.

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-8(2)4-5-9(6-8)10(11,14-9)7(12)13-3/h4-6H2,1-3H3

InChI Key

SHCVFWWNQWFTSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C1)C(O2)(C(=O)OC)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves several steps. One common method includes the reaction of 2-chloro-5,5-dimethyl-1,3-dioxane with methyl chloroformate under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium tert-butoxide. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyl sulfoxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Methyl 2-chloro-1-oxaspiro[2.4]heptane-2-carboxylate

Key Differences :

  • Structure : Lacks the 5,5-dimethyl substituents present in the target compound.
  • Molecular Weight : Lower (estimated ~162 g/mol) due to missing two methyl groups.

Inference : The 5,5-dimethyl groups in the target compound likely enhance conformational rigidity and thermal stability, which could influence its pharmacokinetic profile or synthetic utility .

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide (CAS: 2428-06-0)

Key Differences :

  • Heteroatom Composition : Contains phosphorus in the spiro ring (1,3,2-dioxaphosphorinane) instead of oxygen.
  • Functional Groups : Includes a phosphine oxide group, altering electronic properties.

Inference : The substitution of oxygen with phosphorus modifies polarity and coordination capacity, highlighting divergent applications despite structural similarities in the chloro and dimethyl substituents.

β-Lactam Antibiotics (e.g., Penicillin Derivatives)

Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
Key Differences :

  • Ring System : Bicyclic (β-lactam fused with thiazolidine) vs. spirocyclic.
  • Functional Groups : Carboxylic acid and amide groups in β-lactams vs. ester and chloro groups in the target compound.
  • Bioactivity : β-Lactams target bacterial cell walls, whereas the target compound’s bioactivity (if any) remains uncharacterized in the provided evidence.

Inference : Spiro systems impose distinct conformational constraints compared to bicyclic systems, which may influence bioavailability or metabolic stability.

Chlorinated Epoxides (e.g., Heptachlor Epoxide)

Example: 2,3,4,5,6,7,7-Heptachloro-1a,1b,5,5a,6,6a-hexahydro-2,5-methano-2H-indeno[1,2-b]oxirene . Key Differences:

  • Chlorination : Multiple chlorines in heptachlor epoxide vs. a single chloro group in the target compound.
  • Ring System : Fused bicyclic epoxide vs. spirocyclic ether.

Inference : The spiro structure may reduce environmental persistence compared to polyhalogenated epoxides, but toxicity profiles would require empirical validation.

Biological Activity

Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound notable for its spirocyclic structure, which includes a chloro substituent and a carboxylate group. This unique configuration contributes to its potential biological activities, making it an area of interest for researchers in medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₁₃ClO₃
  • Molecular Weight : Approximately 220.65 g/mol
  • Structure : The compound features a spirocyclic framework, which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent. The spirocyclic nature of the compound may enhance its interactions with biological targets, leading to diverse pharmacological effects.

Research indicates that compounds with similar spirocyclic structures often exhibit significant biological activities through mechanisms such as:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and bacterial infections.
  • DNA Interaction : Some spirocyclic compounds intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism in anticancer drugs.

Antimicrobial Activity

A study conducted on related spirocyclic compounds found that they exhibited considerable antimicrobial properties against various bacterial strains. The mechanism was attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

CompoundActivityTarget Bacteria
Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylateModerateE. coli, S. aureus
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylateHighP. aeruginosa
Methyl dihydro-3'H-spiro[bicyclo[3.2.1]octane]-4-carboxylateLowB. subtilis

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and the disruption of mitochondrial membrane potential.

Cell LineIC₅₀ (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF720Mitochondrial disruption
A54925DNA intercalation

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through various methods that allow for the introduction of functional groups, potentially enhancing its biological properties:

  • Epoxidation Reactions : Utilizing catalysts to form epoxide intermediates that can further react to yield derivatives with improved activity.
  • Functional Group Modification : Altering the chloro or carboxylate groups to explore structure-activity relationships.

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